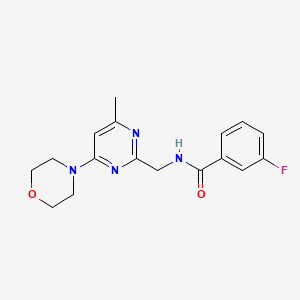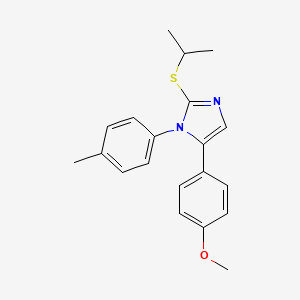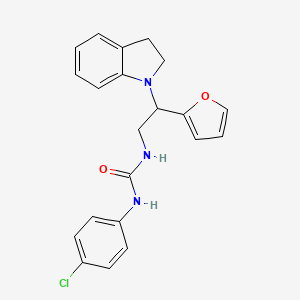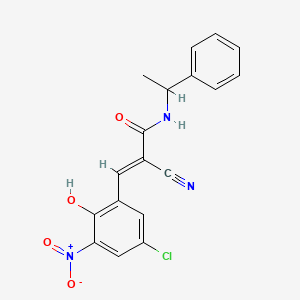![molecular formula C18H19NO5S B2455628 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline CAS No. 946315-67-9](/img/structure/B2455628.png)
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline is a synthetic organic compound that features a unique combination of indoline and benzo[d][1,3]dioxole moieties
Applications De Recherche Scientifique
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent, particularly due to its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.
Biological Studies: The compound is used in studies exploring its effects on cell cycle regulation and apoptosis mechanisms.
Chemical Biology: It serves as a tool compound for probing the biological functions of sulfonylated indoline derivatives.
Industrial Applications:
Mécanisme D'action
Target of Action
Compounds with similar structures have been reported to modulate atp-binding cassette transporters , which play a crucial role in cellular processes such as transmembrane transport of various substrates.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, leading to changes in cellular processes . For instance, it might induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
It’s plausible that it could influence pathways related to cell cycle regulation and apoptosis, given its potential to induce cell cycle arrests and apoptosis .
Result of Action
The compound may induce apoptosis and cause cell cycle arrests in certain cell lines . This suggests that it could potentially be developed as an antitumor agent .
Méthodes De Préparation
The synthesis of 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline typically involves a multi-step process. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the propyl chain: The benzo[d][1,3]dioxole moiety is then reacted with a suitable propylating agent under basic conditions.
Sulfonylation: The propylated benzo[d][1,3]dioxole is then sulfonylated using a sulfonyl chloride in the presence of a base.
Indoline coupling: Finally, the sulfonylated intermediate is coupled with indoline under palladium-catalyzed cross-coupling conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow techniques and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert sulfonyl groups to sulfides.
Coupling Reactions: The indoline moiety can participate in palladium-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.
Common reagents and conditions used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as dichloromethane or dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)indoline can be compared with other sulfonylated indoline derivatives and benzo[d][1,3]dioxole-containing compounds. Similar compounds include:
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine: Shares the benzo[d][1,3]dioxole moiety but differs in the nitrogen-containing ring structure.
1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)pyrrolidine: Similar structure with a pyrrolidine ring instead of indoline.
Benzo[d][1,3]dioxole derivatives: Various derivatives with different substituents on the benzo[d][1,3]dioxole ring, exhibiting diverse biological activities.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c20-25(21,19-9-8-14-4-1-2-5-16(14)19)11-3-10-22-15-6-7-17-18(12-15)24-13-23-17/h1-2,4-7,12H,3,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTFMFHONKNKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B2455547.png)
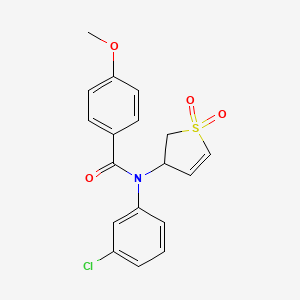
![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2455549.png)
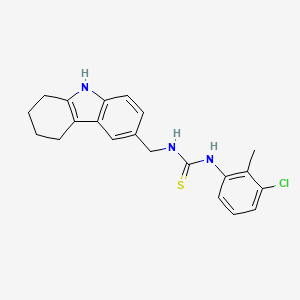
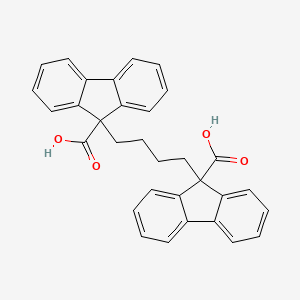
![3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2455553.png)
![ethyl (7E)-7-[acetyl(oxido)-lambda~5~-azanylidene]-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2455554.png)
